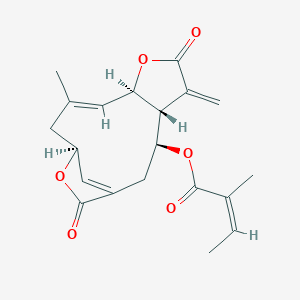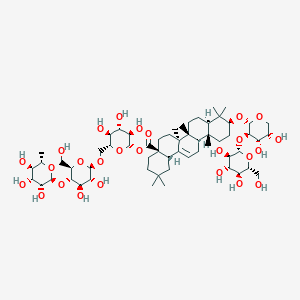
3-Chlorophenylhydrazine Sulfate
Übersicht
Beschreibung
3-Chlorophenylhydrazine Sulfate is an organic compound with the CAS Number: 41713-37-5 and a molecular weight of 240.67 .
Physical And Chemical Properties Analysis
3-Chlorophenylhydrazine Sulfate has a molecular weight of 240.67 . Unfortunately, other physical and chemical properties like density, boiling point, and melting point are not available in the search results.Wissenschaftliche Forschungsanwendungen
Environmental Applications
- Degradation of Pesticides: Sulfate radicals have been studied for their ability to degrade chlorotriazine herbicides, which are potential contaminants in drinking water. These radicals can efficiently break down these persistent compounds, suggesting a potential application in environmental remediation and water treatment technologies (Lutze et al., 2015).
Pharmacological Studies
- Metabolism of Psychotropic Drugs: Research into the metabolic pathways of Chlorpromazine, a psychotropic drug, identified a major metabolite in both dog and human urine, highlighting the importance of understanding the metabolic fate of pharmaceuticals for improving their efficacy and safety (Salzman et al., 1955).
Pollution Remediation
- Heavy Metal Ion Removal: Nano-alumina modified with 2,4-dinitrophenylhydrazine has shown high adsorption capacity for removing heavy metal ions from water samples, demonstrating the potential for developing more efficient water purification methods (Afkhami et al., 2010).
Chemical Synthesis and Analysis
- Characterization of Chemical Intermediates: Studies have focused on monitoring and characterizing radical intermediates in chemical reactions, such as those involving Chlorpromazine, to better understand the mechanisms underlying their pharmacological effects and degradation pathways (Zhang et al., 2014).
Eigenschaften
IUPAC Name |
(3-chlorophenyl)hydrazine;sulfuric acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2.H2O4S/c7-5-2-1-3-6(4-5)9-8;1-5(2,3)4/h1-4,9H,8H2;(H2,1,2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQMWFTLJZQAIHV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NN.OS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClN2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chlorophenylhydrazine Sulfate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Methylbenzo[d]oxazole-6-carbaldehyde](/img/structure/B1632433.png)
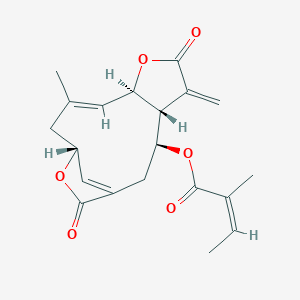
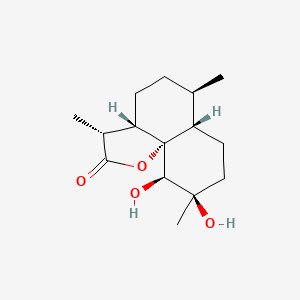

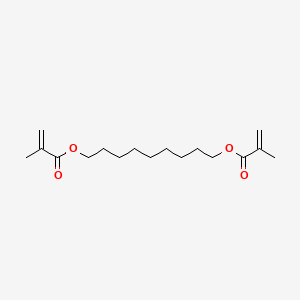

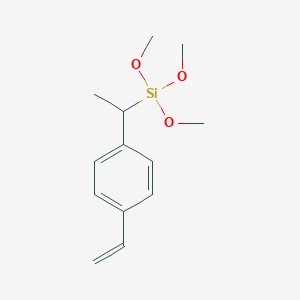


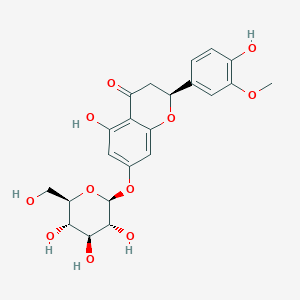

![2-[2-(5-Methylfuran-2-yl)vinyl]-4,6-bis(trichloromethyl)-1,3,5-triazine](/img/structure/B1632453.png)
